2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde
CAS No.: 588681-52-1
Cat. No.: VC3787547
Molecular Formula: C14H10ClFO2
Molecular Weight: 264.68 g/mol
* For research use only. Not for human or veterinary use.
![2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde - 588681-52-1](/images/structure/VC3787547.png)
CAS No. | 588681-52-1 |
---|---|
Molecular Formula | C14H10ClFO2 |
Molecular Weight | 264.68 g/mol |
IUPAC Name | 2-[(2-chloro-4-fluorophenyl)methoxy]benzaldehyde |
Standard InChI | InChI=1S/C14H10ClFO2/c15-13-7-12(16)6-5-11(13)9-18-14-4-2-1-3-10(14)8-17/h1-8H,9H2 |
Standard InChI Key | NWRDMOGKYMIICN-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C=O)OCC2=C(C=C(C=C2)F)Cl |
Canonical SMILES | C1=CC=C(C(=C1)C=O)OCC2=C(C=C(C=C2)F)Cl |
Chemical Identity and Structure
2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde is a substituted benzaldehyde characterized by specific molecular identifiers and structural features. The compound possesses a benzaldehyde core with an ether linkage at position 2, connecting to a benzyl group that contains chlorine and fluorine substituents at positions 2 and 4, respectively .
Basic Properties and Identifiers
Property | Value |
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CAS Number | 588681-52-1 |
Empirical Formula | C14H10ClFO2 |
Molecular Weight | 264.68 g/mol |
MDL Number | MFCD03422399 |
The compound's structure consists of a benzaldehyde unit with an aldehyde group at position 1 and an ether linkage at position 2. This ether connects to a 2-chloro-4-fluorobenzyl moiety, creating a molecule with both electron-withdrawing groups (chlorine, fluorine) and a reactive aldehyde functional group .
Structural Characteristics
The molecular architecture of 2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde features three key components:
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A benzaldehyde core with the aldehyde group (-CHO) at position 1
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An ether oxygen (-O-) at position 2 of the benzaldehyde ring
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A benzyl group substituted with chlorine at position 2 and fluorine at position 4
These structural elements contribute to the compound's reactivity profile, solubility characteristics, and potential applications in various chemical processes.
Physical and Chemical Properties
The physical and chemical properties of 2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde are influenced by its functional groups and electronic distribution.
Physical Properties
While detailed experimental data for this specific compound is limited in available literature, the following properties can be inferred based on its structure:
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Physical State: Crystalline solid at room temperature
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Appearance: White to off-white crystalline powder
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Solubility: Likely soluble in common organic solvents such as dichloromethane, chloroform, and dimethylformamide; limited solubility in water
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Stability: Generally stable under normal laboratory conditions, but may be sensitive to light and oxidation due to the aldehyde group
Chemical Properties
The reactivity of 2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde is primarily governed by its functional groups:
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The aldehyde group is highly electrophilic and can participate in numerous reactions including oxidation, reduction, and condensation.
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The ether linkage provides conformational flexibility but can be cleaved under specific conditions.
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The halogen substituents (chlorine and fluorine) on the benzyl group influence the electronic distribution and can participate in metal-catalyzed coupling reactions.
Synthetic Methods
The synthesis of 2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde typically involves etherification reactions between appropriately functionalized precursors.
Williamson Ether Synthesis
The most common approach involves a Williamson ether synthesis between 2-hydroxybenzaldehyde (salicylaldehyde) and 2-chloro-4-fluorobenzyl halide:
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Deprotonation of salicylaldehyde using a suitable base (typically potassium carbonate)
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Nucleophilic substitution reaction with 2-chloro-4-fluorobenzyl bromide or chloride
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Purification of the product through recrystallization or column chromatography
The reaction is typically conducted in polar aprotic solvents such as acetone, DMF, or acetonitrile, often under moderate heating conditions.
Alternative Synthetic Approaches
Alternative methods for preparing 2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde may include:
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Mitsunobu reaction between 2-hydroxybenzaldehyde and 2-chloro-4-fluorobenzyl alcohol
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Protection-deprotection strategies when working with more complex precursors
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Metal-catalyzed cross-coupling reactions in specialized cases
Chemical Reactivity and Transformations
The presence of multiple functional groups in 2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde enables various chemical transformations, making it valuable in organic synthesis.
Aldehyde Reactions
The aldehyde functional group can undergo several important transformations:
Reaction Type | Reagents | Expected Products |
---|---|---|
Oxidation | KMnO4, CrO3, H2O2 | Corresponding carboxylic acid |
Reduction | NaBH4, LiAlH4 | Primary alcohol derivative |
Condensation | Primary amines, NH2OH | Imines, oximes |
Wittig Reaction | Phosphonium ylides | Alkenes |
Aldol Condensation | Enolizable carbonyl compounds | β-Hydroxy aldehydes or α,β-unsaturated aldehydes |
These reactions provide access to a diverse array of derivatives with potential applications in pharmaceutical and materials science.
Ether Cleavage Reactions
The benzyl ether linkage can be cleaved under specific conditions:
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Hydrogenolysis using hydrogen gas with palladium catalyst
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Strong Lewis acids such as BBr3 or AlCl3
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Strong Brønsted acids under forcing conditions
Halogen-Mediated Reactions
The chlorine and fluorine substituents enable additional transformations:
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Metal-catalyzed cross-coupling reactions (Suzuki, Negishi, etc.)
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Nucleophilic aromatic substitution reactions under appropriate conditions
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Metal-halogen exchange reactions with organolithium reagents
Applications in Research and Industry
2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde finds applications across several domains due to its reactive functional groups and structural features.
Pharmaceutical Applications
In pharmaceutical research, this compound can serve as:
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A building block for the synthesis of biologically active compounds
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An intermediate in the preparation of potential drug candidates
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A tool for structure-activity relationship studies
The presence of halogens (chlorine and fluorine) is particularly valuable in medicinal chemistry, as these atoms can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.
Organic Synthesis
As a synthetic intermediate, 2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde offers several advantages:
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Multiple reactive sites for selective functionalization
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Potential for orthogonal protection/deprotection strategies
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Scaffold for the construction of more complex molecular architectures
Agrochemical Research
The structural features of this compound make it potentially valuable in agrochemical research:
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As a precursor for pesticides or herbicides
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In the development of plant growth regulators
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As a building block for fungicides and other crop protection agents
Spectroscopic Characterization
Spectroscopic techniques provide valuable information about the structure and purity of 2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In the proton (1H) NMR spectrum, characteristic signals would include:
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The aldehyde proton (typically appearing as a singlet at ~10 ppm)
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Aromatic protons from both benzene rings (in the range of 6.5-8.0 ppm)
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The methylene protons of the benzyl group (appearing as a singlet at ~5 ppm)
Carbon-13 (13C) NMR would show distinctive signals for:
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The aldehyde carbon (~190 ppm)
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Aromatic carbons (120-140 ppm)
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The methylene carbon of the benzyl group (~70 ppm)
Infrared (IR) Spectroscopy
Key IR absorption bands would include:
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The aldehyde C=O stretch (~1700 cm-1)
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Aromatic C=C stretching vibrations (1450-1600 cm-1)
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C-O-C ether stretching vibration (~1250 cm-1)
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C-F stretching vibration (~1100 cm-1)
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C-Cl stretching vibration (~750 cm-1)
Mass Spectrometry
Mass spectrometric analysis would typically show:
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Molecular ion peak corresponding to the molecular weight (m/z 264)
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Characteristic fragmentation patterns, including loss of the aldehyde group and cleavage of the ether bond
Comparison with Structural Analogs
Examining structural analogs provides insights into structure-property relationships and potential applications.
Related Compounds
Several structural analogs of 2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde have been reported:
Compound | Structural Difference | CAS Number |
---|---|---|
2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde | Reference compound | 588681-52-1 |
5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde | Additional chlorine at position 5 of the benzaldehyde ring | Not provided in search results |
2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde | Additional methoxy group at position 3 of the benzaldehyde ring | Not provided in search results |
These structural variations can significantly influence reactivity, solubility, and potential biological activities.
Structure-Activity Relationships
The position and nature of substituents in benzaldehyde derivatives can dramatically affect their properties:
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Electron-withdrawing substituents (halogens) increase the electrophilicity of the aldehyde group
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Electron-donating groups (alkoxy) can modulate reactivity and solubility
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The positioning of substituents influences steric factors and molecular conformation
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